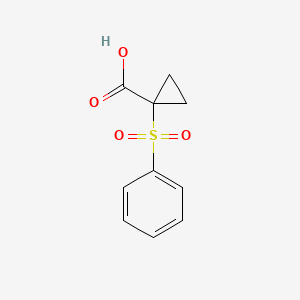

1-(Phenylsulfonyl)cyclopropanecarboxylic acid

Beschreibung

1-(Phenylsulfonyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a phenylsulfonyl substituent and a carboxylic acid group. The cyclopropane ring confers significant steric strain, while the sulfonyl group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid moiety.

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-9(12)10(6-7-10)15(13,14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOBIWATTBNXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354903 | |

| Record name | 1-(phenylsulfonyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97383-41-0 | |

| Record name | 1-(phenylsulfonyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Phenylsulfonyl-Substituted Alkene Intermediate

A common approach begins with the reaction of 1,1-dichloro-1-fluoroethane with thiophenol under basic conditions to yield a phenyl sulfide intermediate. This intermediate is then oxidized using Oxone (potassium peroxymonosulfate) to convert the sulfide to the corresponding sulfone. Subsequent base-induced elimination of this sulfone intermediate produces 1-fluoro-1-phenylsulfonylethylene, an alkene bearing the phenylsulfonyl group ready for cyclopropanation.

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of phenyl sulfide intermediate | 1,1-dichloro-1-fluoroethane + thiophenol + base (alkali metal or alkaline earth metal alkoxide, carbonate, hydrogencarbonate, hydroxide, or hydride) | Base facilitates nucleophilic substitution |

| 2 | Oxidation to phenyl sulfone | Oxone (KHSO5) | Oxone replaces traditional mCPBA, improving safety and cost |

| 3 | Elimination to alkene | Base (same as step 1) | Produces 1-fluoro-1-phenylsulfonylethylene |

Cyclopropanation of Phenylsulfonyl Alkene

The alkene intermediate undergoes cyclopropanation via carbene addition using ethyl diazoacetate in the presence of a catalyst, typically a ruthenium-based catalyst. This step forms a cyclopropane intermediate bearing the phenylsulfonyl substituent and an ester group.

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 4 | Cyclopropanation | 1-fluoro-1-phenylsulfonylethylene + ethyl diazoacetate + ruthenium catalyst | Ruthenium catalyst enhances trans/cis selectivity (up to 86/14) |

Conversion to 1-(Phenylsulfonyl)cyclopropanecarboxylic Acid

The cyclopropane intermediate is subjected to base-induced elimination followed by acidification to yield the target this compound.

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 5 | Elimination and acidification | Base + acid (HCl, H2SO4, HNO3, or HClO4) | Acidification converts intermediate to carboxylic acid |

Reaction Conditions and Optimization

- Bases : Alkali metal or alkaline earth metal alkoxides, carbonates, hydrogencarbonates, hydroxides, or hydrides are used in steps involving elimination and substitution.

- Oxidants : Oxone is preferred over mCPBA for oxidation due to safety, cost, and scalability.

- Catalysts : Ruthenium catalysts provide high selectivity and yield in cyclopropanation.

- Temperature and Pressure : Reactions are typically conducted at moderate temperatures (room temperature to 100 °C) and atmospheric to slightly elevated pressures, depending on the step.

Comparative Data Table of Key Steps

| Step | Reagents | Catalyst | Conditions | Yield/Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Phenyl sulfide formation | 1,1-dichloro-1-fluoroethane, thiophenol, base | None | Ambient to mild heating | High | Uses bulk chemicals, simple | Requires handling halogenated reagents |

| Oxidation to sulfone | Oxone | None | Mild, aqueous compatible | High | Safer than mCPBA, cost-effective | Requires careful control of oxidation |

| Elimination to alkene | Base | None | Mild heating | High | Clean elimination | Sensitive to base strength |

| Cyclopropanation | Ethyl diazoacetate | Ruthenium catalyst | Mild heating | High trans/cis selectivity (86/14) | High selectivity, efficient | Catalyst cost |

| Final elimination and acidification | Base, acid | None | Mild heating | High | Straightforward conversion | Requires acid handling |

Research Findings and Advantages of the Method

- The use of Oxone as an oxidant improves safety and scalability compared to traditional peracid oxidants.

- Ruthenium-catalyzed cyclopropanation offers excellent stereoselectivity, which is critical for the biological activity of cyclopropane derivatives.

- The synthetic route is relatively short and uses readily available bulk chemicals, reducing production costs.

- The process avoids hazardous reagents like gaseous hydrogen chloride or phosgene, enhancing operational safety.

- The elimination and acidification steps are straightforward, facilitating product isolation and purification.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Phenylsulfonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.

Wissenschaftliche Forschungsanwendungen

1-(Phenylsulfonyl)cyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Phenylsulfonyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring adds strain to the molecule, making it more reactive in certain conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

Physical Properties

Structure-Activity Relationships (SAR)

Biologische Aktivität

1-(Phenylsulfonyl)cyclopropanecarboxylic acid (PSCA) is an organic compound characterized by a cyclopropane ring, a carboxylic acid group, and a phenylsulfonyl moiety. Its unique structure has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of PSCA, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10O4S

- Functional Groups : Cyclopropane ring, carboxylic acid, phenylsulfonyl group

The presence of the cyclopropane ring contributes to the compound's strain and reactivity, while the phenylsulfonyl group enhances its interaction with biological targets.

The biological activity of PSCA is primarily attributed to its ability to interact with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound's reactivity and interactions with biomolecules. The cyclopropane ring's strain may also facilitate binding to enzymes or receptors involved in key biochemical pathways.

Biological Activities

- Antimicrobial Properties : PSCA and its derivatives have shown potential antimicrobial activity against various pathogens. Studies indicate that modifications to the sulfonyl group can enhance this activity.

- Anticancer Effects : Research has demonstrated that PSCA exhibits cytotoxic effects on cancer cell lines, including U937 (human myeloid leukemia). The compound's unique structure may contribute to its ability to inhibit cell proliferation without significant cytotoxicity to normal cells.

- Anti-inflammatory Activity : Compounds derived from PSCA have been evaluated for their anti-inflammatory properties, showing promise in modulating inflammatory pathways.

Study 1: Anticancer Activity

A recent study explored the synthesis and evaluation of various this compound derivatives for their anticancer properties. The results indicated that certain modifications to the sulfonyl group significantly enhanced cytotoxicity against human leukemia cell lines while maintaining low toxicity towards normal cells .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of PSCA against a panel of bacterial strains. The findings revealed that specific derivatives exhibited potent activity against resistant strains, suggesting that structural modifications can lead to improved antimicrobial agents.

Comparative Analysis

The biological activity of PSCA can be compared with similar compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against U937 leukemia cells |

| 1-Phenylcyclopropanecarboxylic acid | Low | Moderate | Lacks sulfonyl group |

| Cyclopropanecarboxylic acid | Low | Low | Simpler structure |

Q & A

Q. What are the recommended synthetic routes for 1-(phenylsulfonyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of a pre-functionalized precursor. For example, cyclopropyl intermediates can be generated via Hofmann rearrangement under acidic conditions (e.g., hydrochloric acid at pH 1) . Key parameters include:

- Temperature control : Cyclopropane stability is sensitive to thermal stress; reactions are often conducted at room temperature or under mild heating.

- Acid catalysis : Protonation of intermediates (e.g., sulfonyl groups) enhances electrophilicity, facilitating cyclization .

- Purification : Column chromatography with polar/non-polar solvent mixtures is recommended to separate stereoisomers, which are common in cyclopropane systems .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR resolve cyclopropane ring protons (δ 1.2–2.5 ppm) and sulfonyl/carboxylic acid groups (δ 7.5–8.5 ppm for aromatic protons) .

- LC-MS/MS : Validates molecular ion peaks ([M+H]) and detects hydrolytic degradation products under forced-stress conditions (e.g., high pH) .

- X-ray crystallography : Resolves stereochemical ambiguity in the cyclopropane ring and confirms sulfonyl group orientation .

Q. How should researchers handle stability challenges during storage?

- Storage conditions : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent oxidation of the sulfonyl group or cyclopropane ring opening .

- pH sensitivity : Avoid prolonged exposure to strong acids/bases, as the cyclopropane ring may undergo strain-induced cleavage .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Serves as a rigid scaffold in peptidomimetics due to the cyclopropane ring’s conformational restriction .

- Materials science : The sulfonyl group enhances solubility in polar solvents, enabling use in polymer matrices .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for stereoisomeric mixtures?

- Dynamic NMR (DNMR) : Detects slow ring-flipping in cyclopropane derivatives at low temperatures, distinguishing enantiomers .

- Chiral chromatography : Use amylose- or cellulose-based columns with heptane/isopropanol gradients to separate diastereomers .

- Computational modeling : Density Functional Theory (DFT) calculates expected NMR shifts for each isomer, cross-referenced with experimental data .

Q. What strategies optimize the reaction scale without compromising cyclopropane integrity?

- Flow chemistry : Continuous microreactors minimize thermal degradation by ensuring rapid mixing and heat dissipation .

- Protecting groups : Temporarily mask the carboxylic acid (e.g., as an ethyl ester) to prevent side reactions during sulfonation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclopropanation steps .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic environments?

Q. What experimental designs address discrepancies in reported bioactivity data for derivatives?

- Structure-activity relationship (SAR) studies : Systematically vary substituents on the phenyl ring and cyclopropane carboxy group .

- High-throughput screening (HTS) : Test derivatives against target enzymes (e.g., proteases) under standardized assay conditions .

- Meta-analysis : Reconcile conflicting data by comparing assay protocols (e.g., buffer pH, incubation time) across studies .

Q. How can environmental impact assessments be conducted given limited ecotoxicological data?

- Read-across approach : Use data from structurally similar compounds (e.g., phenylsulfonyl derivatives) to estimate biodegradability and toxicity .

- QSAR models : Predict bioaccumulation potential (logP) and aquatic toxicity based on the compound’s hydrophobicity and sulfonyl group reactivity .

Methodological Notes

- Safety protocols : Always use fume hoods and personal protective equipment (PPE) due to the compound’s irritant properties (H302, H315, H319) .

- Data validation : Cross-check spectral data against PubChem or Beilstein entries to confirm purity and structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.